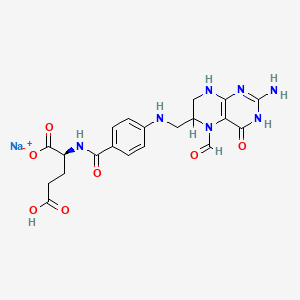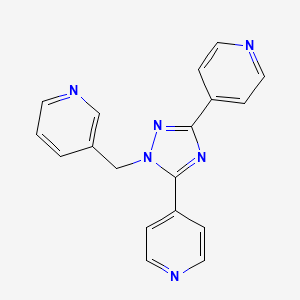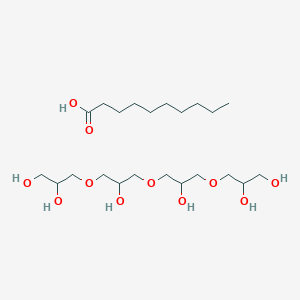
Sodium folinate
Übersicht
Beschreibung
Natriumfolinat, auch bekannt als Leucovorin, ist ein reduziertes Derivat von Folsäure. Es wird in erster Linie im medizinischen Bereich eingesetzt, da es die Wirksamkeit von Chemotherapeutika steigern und die toxischen Wirkungen bestimmter Medikamente mindern kann. Natriumfolinat spielt insbesondere bei der Behandlung von Darmkrebs eine wichtige Rolle, wenn es in Kombination mit 5-Fluorouracil eingesetzt wird .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Natriumfolinat kann durch das Ionenaustauschverfahren synthetisiert werden. Hierbei wird ein Erdalkalimetallsalz von Folinat verwendet, wobei die positiven Ionen gegen ein Natrium-Ionenaustauschmaterial ausgetauscht werden. Die resultierende Lösung wird dann konzentriert, in Alkohol abgeschieden und unter reduziertem Druck getrocknet oder gefriergetrocknet, um eine feste Form von Natriumfolinat zu erhalten .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Natriumfolinat durch Reaktion von Leucovorin mit Natriumhydroxidlösung hergestellt. Der pH-Wert wird mit Natriumhydroxid oder Salzsäure auf 7,8-8,1 eingestellt. Die Lösung wird dann durch doppelte mikroporöse Filterfolien filtriert, in Flaschen abgefüllt und in einer Stickstoffatmosphäre mit Gummistopfen verschlossen, um Stabilität zu gewährleisten und Kontamination zu vermeiden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium folinate can be synthesized through the ion-exchange method. This involves taking an alkaline-earth metal salt of folinate and exchanging the positive ions with a sodium ion-exchange material. The resulting solution is then concentrated, deposited in alcohol, and dried under reduced pressure or freeze-dried to obtain a solid form of this compound .
Industrial Production Methods
In industrial settings, this compound is prepared by reacting leucovorin with sodium hydroxide solution. The pH is adjusted to 7.8-8.1 using sodium hydroxide or hydrochloric acid. The solution is then filtered through double microporous filtering films, loaded into bottles, and sealed with rubber plugs in a nitrogen-filled environment to ensure stability and prevent contamination .
Analyse Chemischer Reaktionen
Reaktionstypen
Natriumfolinat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Funktion in biologischen Systemen und seine therapeutischen Anwendungen unerlässlich.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit Natriumfolinat verwendet werden, umfassen Natriumhydroxid, Salzsäure und verschiedene Lösungsmittel zur Kristallisation und Reinigung. Die Bedingungen umfassen in der Regel kontrollierte pH-Werte, Temperaturregelung und die Verwendung von inerten Atmosphären, um einen Abbau zu verhindern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus Reaktionen mit Natriumfolinat gebildet werden, umfassen verschiedene reduzierte Folatderivate, die für die DNA-Synthese und -Reparatur entscheidend sind. Diese Produkte spielen eine wichtige Rolle bei der Steigerung der Wirksamkeit von Chemotherapeutika und der Reduzierung ihrer toxischen Nebenwirkungen .
Wissenschaftliche Forschungsanwendungen
Natriumfolinat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen verwendet, um das Verhalten von Folatderivaten zu untersuchen.
Biologie: Natriumfolinat ist essentiell in zellulären Prozessen, die die DNA-Synthese und -Reparatur betreffen.
Medizin: Es wird in Kombination mit Chemotherapeutika zur Behandlung von Krebs, insbesondere Darmkrebs, eingesetzt.
Wirkmechanismus
Natriumfolinat wirkt, indem es das Enzym Dihydrofolat-Reduktase umgeht, das durch bestimmte Chemotherapeutika wie Methotrexat gehemmt wird. Dadurch trägt es dazu bei, den Folatpool im Körper aufrechtzuerhalten und die kontinuierliche Synthese von DNA und RNA zu gewährleisten. Dieser Mechanismus ist entscheidend, um gesunde Zellen während der Chemotherapie zu schützen und die Wirksamkeit von Chemotherapeutika zu verbessern .
Wirkmechanismus
Sodium folinate works by bypassing the enzyme dihydrofolate reductase, which is inhibited by certain chemotherapy drugs like methotrexate. By doing so, it helps maintain the folate pool in the body, ensuring the continued synthesis of DNA and RNA. This mechanism is crucial for protecting healthy cells during chemotherapy and enhancing the efficacy of chemotherapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Folsäure: Die Stammverbindung von Natriumfolinat, die als Nahrungsergänzungsmittel und zur Behandlung von Folsäuremangel eingesetzt wird.
Calciumfolinat: Eine weitere Form von Folinat, die in ähnlichen medizinischen Anwendungen eingesetzt wird, jedoch andere Löslichkeits- und Stabilitätseigenschaften aufweist.
5-Methyltetrahydrofolat (5-MTHF): Eine bioaktive Form von Folat, die in Nahrungsergänzungsmitteln und medizinischen Behandlungen verwendet wird
Einzigartigkeit
Natriumfolinat ist aufgrund seiner hohen Löslichkeit und Stabilität einzigartig, wodurch es sich für die intravenöse Verabreichung in Kombination mit Chemotherapeutika eignet. Seine Fähigkeit, sicher mit 5-Fluorouracil gemischt zu werden, ohne das Risiko von Ausfällung und Katheterverschluss, unterscheidet es von anderen Folinatsalzen .
Eigenschaften
IUPAC Name |
sodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7.Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+1/p-1/t12?,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDUKFYJPZYIPC-ZEDZUCNESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N7NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58-05-9 (Parent) | |
| Record name | EINECS 255-839-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042476211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
495.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42476-21-1 | |
| Record name | EINECS 255-839-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042476211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrogen N-[4-[[(2-amino-5-formyl-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[B]furan-5-ylbenzoate](/img/structure/B1497043.png)
![bis(3,5-ditert-butylphenyl)-[(3S)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B1497044.png)




![Methyl 9-(((2R,2'R,3S,3'S,4R,4'R,5S,5'R,6S,6'R)-5'-acetamido-3,3',4,5-tetrahydroxy-2'-(hydroxymethyl)-6-methyl-4'-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octahydro-2H,2'H-[2,3'-bipyran]-6'-yl)oxy)nonanoate](/img/structure/B1497060.png)
![4-(Diethylamino)-N-[4-(diethylamino)phenyl]-N-[4-(diethyliminio)-2,5-cyclohexadien-1-ylidene]benzenaminium hexafluoroantimonate(1-)](/img/structure/B1497061.png)
![(8-Oxabicyclo[3.2.1]octan-3-yl)(tert-butyl)carbamate](/img/structure/B1497062.png)


![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine](/img/structure/B1497070.png)

![4-[[5-[[1-[(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B1497072.png)
